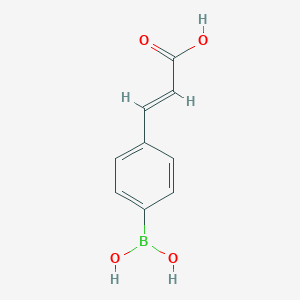

4-(Carboxyvin-2-YL)phenylboronic acid

Description

Properties

IUPAC Name |

(E)-3-(4-boronophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6,13-14H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMLKNHGGSYOMP-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=CC(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)/C=C/C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159896-15-8 | |

| Record name | 4-(E-2-Carboxyvinyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Carboxyvin-2-YL)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(carboxyvin-2-YL)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. This document details a robust synthesis protocol and outlines the analytical methods for its complete characterization, presenting key data in a clear and accessible format.

Introduction

This compound, also known as 4-(trans-2-carboxyvinyl)phenylboronic acid, is an organic compound featuring a phenylboronic acid moiety linked to a carboxylic acid via a vinyl spacer. This bifunctional molecule is of significant interest in the development of pharmaceuticals, particularly as a component in targeted drug delivery systems and as a versatile intermediate in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. Its rigid structure and potential for hydrogen bonding make it an attractive candidate for the design of novel materials with specific optical and electronic properties.

Synthesis of this compound

A reliable and efficient method for the synthesis of 4-(trans-2-carboxyvinyl)phenylboronic acid is the Knoevenagel condensation of 4-formylphenylboronic acid with malonic acid, followed by decarboxylation. This method is advantageous due to the commercial availability of the starting materials and the straightforward reaction conditions.

Synthesis Pathway

The synthesis proceeds in a one-pot reaction where the aldehyde group of 4-formylphenylboronic acid condenses with the active methylene group of malonic acid, catalyzed by a base such as pyridine. The resulting intermediate undergoes spontaneous decarboxylation upon heating to yield the final product.

4-(Carboxyvin-2-YL)phenylboronic acid chemical properties and stability

Core Chemical Properties

4-(trans-2-Carboxyvinyl)phenylboronic acid is a bifunctional organic compound containing both a boronic acid and a carboxylic acid moiety, attached to a phenyl ring via a vinyl linker. This structure makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions.

Physicochemical Data

The known quantitative data for 4-(trans-2-Carboxyvinyl)phenylboronic acid are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (E)-3-(4-boronophenyl)prop-2-enoic acid | |

| Synonyms | 4-(2-Carboxy-(E)-ethenyl)benzeneboronic acid, 4-(E-2-Carboxyvinyl)phenylboronic acid | [1] |

| CAS Number | 159896-15-8 | [1] |

| Chemical Formula | C₉H₉BO₄ | [1] |

| Molecular Weight | 191.98 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 187-193 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

Detailed experimental spectra for 4-(trans-2-Carboxyvinyl)phenylboronic acid are not widely published. The following represents expected spectroscopic characteristics based on its structure and data from related compounds.

-

¹H NMR: Expected signals would include peaks in the aromatic region (around 7-8 ppm) corresponding to the protons on the phenyl ring, vinylic protons (around 6-8 ppm with characteristic trans coupling), and a broad singlet for the acidic protons of the boronic acid and carboxylic acid groups.

-

¹³C NMR: Aromatic and vinylic carbons would appear in the range of 120-150 ppm. The carbonyl carbon of the carboxylic acid would be expected at a higher chemical shift (around 170 ppm). The carbon atom attached to the boron atom would also have a characteristic chemical shift.

-

FT-IR: Characteristic vibrational bands would be expected for the O-H stretching of the carboxylic acid and boronic acid (broad band around 3000-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), C=C stretching of the vinyl group (around 1630 cm⁻¹), and B-O stretching (around 1350 cm⁻¹).

-

Mass Spectrometry: The fragmentation pattern of phenylboronic acids in mass spectrometry can be complex. For 4-(trans-2-Carboxyvinyl)phenylboronic acid, fragmentation would likely involve loss of water, CO₂, and potentially cleavage of the vinyl linker. The most intense fragments for the parent phenylboronic acid upon electron transfer are BO⁻ and BO₂⁻.[2]

Stability and Handling

Stability Profile

Detailed stability studies on 4-(trans-2-Carboxyvinyl)phenylboronic acid are not publicly available. However, based on the general behavior of phenylboronic acids, the following can be inferred:

-

Moisture Sensitivity: Phenylboronic acids are known to be sensitive to moisture and can undergo dehydration to form cyclic anhydrides called boroxines. It is recommended to handle this compound under a dry, inert atmosphere.

-

Thermal Stability: The melting point suggests a reasonable degree of thermal stability. However, prolonged heating can promote dehydration to the boroxine.

-

Light Sensitivity: While specific photostability data is unavailable, it is good practice to store the compound protected from light.

-

Oxidative Stability: Boronic acids can be susceptible to oxidation. The presence of a carboxyl group might influence its oxidative stability.[3]

Storage and Handling Recommendations

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation due to moisture and air.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

Experimental Protocols

Detailed, validated experimental protocols for 4-(trans-2-Carboxyvinyl)phenylboronic acid are not available in the literature. The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction, a common application for this class of compounds. Note: This protocol is illustrative and would require optimization for specific substrates.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To couple 4-(trans-2-Carboxyvinyl)phenylboronic acid with an aryl halide.

Materials:

-

4-(trans-2-Carboxyvinyl)phenylboronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add 4-(trans-2-Carboxyvinyl)phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (typically 1-5 mol%) under a positive pressure of inert gas.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Characterize the purified product using spectroscopic methods (NMR, IR, MS).

Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conceptual Interaction with Cell Surface Sialic Acids

Phenylboronic acids are known to interact with cis-diols, such as those found in saccharides. This property is exploited for targeting cancer cells, which often overexpress sialic acids on their surface.

Caption: Conceptual diagram of the reversible interaction between a phenylboronic acid and a sialic acid residue on a cell surface glycoprotein.

References

- 1. 4-(trans-2-Carboxyvinyl)phenylboronic acid 159896-15-8 [sigmaaldrich.com]

- 2. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

4-(Carboxyvin-2-YL)phenylboronic acid solubility in organic solvents

An In-depth Technical Guide on the Solubility of 4-(Carboxyvin-2-YL)phenylboronic acid in Organic Solvents

Introduction

This compound, also known as (E)-3-(4-(dihydroxyboranyl)phenyl)acrylic acid, is an organic compound that incorporates both a boronic acid and a carboxylic acid functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules for materials science and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction design, purification, and formulation.

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this guide provides a comprehensive overview of its expected solubility characteristics based on the known behavior of structurally similar compounds, such as phenylboronic acid and its derivatives. Furthermore, a detailed experimental protocol is presented to enable researchers to precisely determine the solubility of this compound in their solvents of interest.

Expected Solubility Profile

The solubility of this compound is governed by the interplay of its functional groups and the nature of the organic solvent. The presence of both a boronic acid and a carboxylic acid moiety, which can act as hydrogen bond donors and acceptors, suggests a preference for polar solvents. Phenylboronic acid, a parent compound, generally exhibits high solubility in polar organic solvents like ethers and ketones, and very low solubility in nonpolar hydrocarbons.[1][2] The introduction of a carboxyvinyl group is expected to further enhance its polarity.

It is anticipated that this compound will demonstrate favorable solubility in polar aprotic solvents that can accept hydrogen bonds, such as tetrahydrofuran (THF), acetone, and dimethylformamide (DMF). Its solubility in polar protic solvents, like alcohols, may be moderate, influenced by the potential for both solvation and competition for hydrogen bonding sites. In contrast, due to the compound's polar nature, its solubility in nonpolar solvents like hexane and toluene is expected to be very low.

Qualitative Solubility Data

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, based on the behavior of analogous compounds.

| Solvent Class | Representative Solvents | Predicted Solubility |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate |

| Ethers | Diethyl ether, Dioxane | Moderate |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate |

| Aromatic Hydrocarbons | Toluene, Benzene | Very Low |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Very Low |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[1][2] This technique involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Materials and Apparatus

-

Compound: this compound (high purity)

-

Solvents: High-purity, anhydrous organic solvents of interest

-

Analytical Balance: Precision of at least 0.1 mg

-

Glass Vials or Test Tubes: With airtight seals

-

Magnetic Stirrer and Stir Bars

-

Controlled Temperature Bath: With a programmable temperature ramp (precision of ±0.1 °C)

-

Thermometer or Thermocouple: Calibrated, with a precision of ±0.1 °C

-

Luminance Probe or Turbidity Sensor (optional, for enhanced precision): To detect the disappearance of solid particles

Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration.

-

Add a small magnetic stir bar.

-

Seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.

-

-

Solubility Measurement:

-

Place the sealed vial in the controlled temperature bath.

-

Begin stirring the mixture at a constant and vigorous rate.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min).

-

Continuously monitor the solution. The solubility temperature is the point at which the last solid particles of the solute disappear, resulting in a clear solution. This can be determined by visual inspection or with the aid of a luminance probe.

-

Record this temperature.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of this compound in the same solvent.

-

Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute. The resulting curve represents the solubility of this compound in the chosen solvent over a range of temperatures.

-

Visualizations

Caption: A flowchart of the dynamic method for solubility determination.

Caption: Logical relationship between functional groups and solubility.

References

Spectroscopic Data for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Carboxyvin-2-YL)phenylboronic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a general workflow for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following NMR data have been generated using computational prediction tools to provide researchers with expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~8.2 | Singlet (broad) | 2H | Boronic acid protons (-B(OH)₂) |

| ~7.9 | Doublet | 2H | Aromatic protons ortho to -B(OH)₂ |

| ~7.6 | Doublet | 2H | Aromatic protons ortho to -CH=CH- |

| ~7.5 | Doublet | 1H | Vinylic proton β to phenyl ring |

| ~6.5 | Doublet | 1H | Vinylic proton α to phenyl ring |

Predicted using online NMR prediction tools in DMSO-d₆.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~168 | Carboxylic acid carbon (-COOH) |

| ~145 | Vinylic carbon β to phenyl ring |

| ~138 | Aromatic carbon attached to -B(OH)₂ |

| ~135 | Aromatic carbons ortho to -B(OH)₂ |

| ~130 | Aromatic carbon attached to -CH=CH- |

| ~128 | Aromatic carbons ortho to -CH=CH- |

| ~120 | Vinylic carbon α to phenyl ring |

Predicted using online NMR prediction tools.

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (negative ion mode) | Interpretation |

| 191.05 | [M-H]⁻ (Deprotonated molecule) |

| 147.06 | [M-H-CO₂]⁻ (Loss of carbon dioxide) |

| 129.05 | [M-H-CO₂-H₂O]⁻ (Loss of CO₂ and water) |

Predicted based on the molecular weight and common fragmentation patterns of carboxylic acids.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for this compound, designed to provide a starting point for experimental work.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube. The use of DMSO-d₆ is recommended to ensure the observation of the acidic protons of the carboxylic acid and boronic acid moieties, which might otherwise undergo rapid exchange with protic solvents.

-

Instrument Setup:

-

Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.

-

Set the acquisition parameters for ¹H NMR, including a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.

-

For ¹³C NMR, set a wider spectral width (e.g., 0-200 ppm), a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and use proton decoupling.

-

-

Data Acquisition: Acquire the ¹H and ¹³C Free Induction Decay (FID) signals.

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound sample

-

Methanol or acetonitrile (LC-MS grade)

-

Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Set up the mass spectrometer with an ESI source.

-

Operate the instrument in negative ion mode to facilitate the deprotonation of the carboxylic acid group.

-

Optimize the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable and intense signal for the [M-H]⁻ ion.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 Da).

-

-

Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum.

-

Data Analysis:

-

Identify the peak corresponding to the deprotonated molecule [M-H]⁻. The expected m/z for C₉H₉BO₄ is approximately 191.05.

-

Analyze other significant peaks in the spectrum, which may correspond to fragment ions, to gain further structural information.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to (E)-3-(4-boronophenyl)prop-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The compound of interest, 4-(Carboxyvin-2-YL)phenylboronic acid, is more formally known by its IUPAC name (E)-3-(4-boronophenyl)prop-2-enoic acid . This molecule is a bifunctional organic compound, incorporating both a boronic acid and a cinnamic acid moiety. These functional groups bestow upon it a unique chemical reactivity and potential for biological activity, making it a valuable building block in medicinal chemistry and materials science.

A comprehensive list of its synonyms is provided below for clear identification and literature searching:

-

4-(E-2-Carboxyvinyl)phenylboronic acid

-

(E)-3-(4-Boronophenyl)acrylic acid

-

4-(trans-2-Carboxyvinyl)phenylboronic acid

-

(2E)-3-[4-(DIHYDROXYBORANYL)PHENYL]PROP-2-ENOIC ACID

-

4-(2-CARBOXYVINYL)BENZENEBORONIC ACID

-

3-(4-Boronophenyl)Acrylic Acid

-

4-(E-2-Carboxyvinyl)benzeneboronic acid

-

[4-(e-2-carboxyvinyl)phenyl]boronic acid

-

(2E)-3-(4-Boronophenyl)-2-propenoic acid

Physicochemical and Biological Data

The following tables summarize the key physicochemical properties and available biological data for (E)-3-(4-boronophenyl)prop-2-enoic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 159896-15-8 | ChemScene[1] |

| Molecular Formula | C₉H₉BO₄ | ChemScene[1] |

| Molecular Weight | 191.98 g/mol | ChemScene[1] |

| Purity | ≥97% | ChemScene[1] |

| Storage Temperature | 4°C | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 77.76 Ų | ChemScene[1] |

| logP | -0.5358 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 3 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

Table 2: Spectroscopic Data

| Type | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ = 7.76 (d, J = 16.0 Hz, 1H, PhCH), 6.33 (d, J = 16.0 Hz, 1H, CHCOOH) | Supplementary Information - The Royal Society of Chemistry[2] |

| ¹³C NMR (100 M, CDCl₃) | δ = 172.22, 140.78, 136.25, 129.55, 128.59, 128.50, 128.28 (for 2-phenylacrylic acid, indicative of similar cinnamic acid derivatives) | Supplementary Information - The Royal Society of Chemistry[2] |

Table 3: Biological Activity

| Target | Activity | Ki Value | Reference |

| AmpC β-Lactamase | Inhibitor | Not explicitly stated for this compound, but related boronic acids show Ki values as low as 1 nM. | Nanomolar inhibitors of AmpC beta-lactamase - PubMed[3] |

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

A general procedure for the synthesis of (E)-3-(4-boronophenyl)prop-2-enoic acid can be adapted from standard Suzuki-Miyaura coupling protocols. This method involves the palladium-catalyzed cross-coupling of an aryl boronic acid (or ester) with a vinyl halide.

Materials:

-

4-Bromophenylboronic acid pinacol ester

-

Acrylic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

To a round-bottom flask, add 4-bromophenylboronic acid pinacol ester (1.0 eq), acrylic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

AmpC β-Lactamase Inhibition Assay

The inhibitory activity of (E)-3-(4-boronophenyl)prop-2-enoic acid against AmpC β-lactamase can be determined using a spectrophotometric assay with a chromogenic cephalosporin substrate, such as nitrocefin.

Materials:

-

Purified AmpC β-lactamase

-

(E)-3-(4-boronophenyl)prop-2-enoic acid

-

Nitrocefin

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of (E)-3-(4-boronophenyl)prop-2-enoic acid in a suitable solvent (e.g., DMSO) and make serial dilutions in the phosphate buffer.

-

In a 96-well microplate, add the AmpC β-lactamase solution and the inhibitor at various concentrations.

-

Incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 15-30 minutes) to allow for binding.

-

Initiate the reaction by adding a solution of nitrocefin.

-

Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the IC₅₀ value by plotting the percentage of inhibition versus the inhibitor concentration.

-

The inhibition constant (Ki) can be determined by performing a full kinetic analysis, measuring initial velocities at various substrate and inhibitor concentrations, and fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition) using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Inhibition of AmpC β-Lactamase

(E)-3-(4-boronophenyl)prop-2-enoic acid is a competitive inhibitor of AmpC β-lactamase. The boronic acid moiety forms a reversible covalent bond with the catalytic serine residue (Ser64) in the active site of the enzyme, mimicking the tetrahedral transition state of β-lactam hydrolysis. This interaction prevents the enzyme from inactivating β-lactam antibiotics.

Caption: Mechanism of AmpC β-Lactamase Inhibition.

General Workflow for Suzuki-Miyaura Synthesis

The synthesis of (E)-3-(4-boronophenyl)prop-2-enoic acid and its analogs is often achieved through a Suzuki-Miyaura cross-coupling reaction. The general workflow for this synthetic strategy is outlined below.

Caption: Suzuki-Miyaura Synthesis Workflow.

References

A Technical Guide to 4-(Carboxyvinyl-2-yl)phenylboronic Acid: Commercial Availability, Purity, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Carboxyvinyl-2-yl)phenylboronic acid, a versatile building block in organic synthesis and drug discovery. The document details its commercial availability, typical purity levels, and provides an illustrative synthetic protocol.

Commercial Availability and Purity

4-(Carboxyvinyl-2-yl)phenylboronic acid, also known by its synonyms 4-(E-2-Carboxyvinyl)phenylboronic acid and 4-(trans-2-Carboxyvinyl)phenylboronic acid, is readily available from several chemical suppliers. The compound is typically supplied as a solid with a CAS Number of 159896-15-8. While the purity of commercially available batches can vary, it is often offered at a high grade suitable for research and development purposes. For precise, lot-specific purity data, it is always recommended to consult the Certificate of Analysis (CoA) provided by the supplier.

Below is a summary of representative commercial sources and their stated purity levels.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |

| AK Scientific, Inc. | 4-(2-Carboxyvinyl)phenylboronic acid | 159896-15-8 | C9H9BO4 | 191.98 | Not specified; refer to CoA |

| Santa Cruz Biotechnology, Inc. | 4-(E-2-Carboxyvinyl)phenylboronic acid | 159896-15-8 | C9H9BO4 | 192.0 | Not specified; refer to CoA[1] |

| Sigma-Aldrich | 4-(trans-2-Carboxyvinyl)phenylboronic acid | 159896-15-8 | C9H9BO4 | 191.98 | Not specified; refer to CoA |

| Sunway Pharm Ltd. | 4-(E-2-Carboxyvinyl)phenylboronic acid | 159896-15-8 | C9H9BO4 | 191.98 | 97% |

| Alkali Scientific | 4-(trans-2-Carboxyvinyl)phenylboronic acid | 159896-15-8 | C9H9BO4 | 191.98 | Not specified; refer to CoA[2] |

Synthesis and Purification

A common and effective method for the synthesis of 4-(Carboxyvinyl-2-yl)phenylboronic acid involves a palladium-catalyzed Suzuki or Heck coupling reaction. The following section outlines a representative synthetic protocol based on a Suzuki coupling approach, which is a widely used carbon-carbon bond-forming reaction.

Illustrative Synthetic Protocol: Suzuki Coupling

This protocol describes the synthesis of 4-(trans-2-Carboxyvinyl)phenylboronic acid from 4-bromophenylboronic acid and acrylic acid.

Materials:

-

4-Bromophenylboronic acid

-

Acrylic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine 4-bromophenylboronic acid (1.0 eq), acrylic acid (1.2 eq), potassium carbonate (3.0 eq), and triphenylphosphine (0.1 eq).

-

Solvent and Catalyst Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reagents. Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes. To this mixture, add palladium(II) acetate (0.05 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and acidify to pH 2-3 with 1 M HCl. This will protonate the carboxylate and may precipitate the product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol: Recrystallization

A common impurity in boronic acids is the corresponding boroxine, a trimeric anhydride. Recrystallization from hot water is an effective method for removing these impurities.

Procedure:

-

Suspend the crude 4-(trans-2-Carboxyvinyl)phenylboronic acid in deionized water in an Erlenmeyer flask.

-

Heat the suspension to boiling with vigorous stirring to dissolve the solid.

-

If any insoluble material remains, perform a hot filtration through a pre-heated funnel with fluted filter paper.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold water.

-

Dry the purified product under vacuum.

Characterization

The identity and purity of the synthesized 4-(Carboxyvinyl-2-yl)phenylboronic acid can be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the vinyl protons (typically two doublets with a large coupling constant indicative of a trans configuration), aromatic protons, and the acidic proton of the carboxylic acid.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the phenyl ring, the vinyl group, and the carboxyl group.

High-Performance Liquid Chromatography (HPLC)

Purity analysis can be performed using reversed-phase HPLC. A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid. Detection is typically carried out using a UV detector at a wavelength where the compound has strong absorbance.

Logical Workflow and Signaling Pathways

The synthesis of 4-(Carboxyvinyl-2-yl)phenylboronic acid via a Suzuki coupling reaction can be visualized as a logical workflow.

Caption: Synthetic workflow for 4-(Carboxyvinyl-2-yl)phenylboronic acid.

This diagram illustrates the key components and steps involved in the synthesis, from the starting materials and catalytic system to the final purified product. The color-coded nodes represent different aspects of the process, providing a clear and logical overview for researchers planning the synthesis.

References

In-Depth Technical Guide: Health and Safety of 4-(Carboxyvin-2-YL)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 4-(Carboxyvin-2-YL)phenylboronic acid (also known as (E)-3-(4-boronophenyl)prop-2-enoic acid). Due to a lack of specific toxicological studies for this exact compound, this guide incorporates data from closely related phenylboronic acid derivatives to provide a thorough safety assessment. All information should be used as a guide and supplemented by institution-specific safety protocols.

Chemical Identification and Physical Properties

This section summarizes the key identifiers and physical characteristics of this compound.

| Property | Value | Source |

| IUPAC Name | (E)-3-(4-boronophenyl)prop-2-enoic acid | [PubChem] |

| Synonyms | This compound, (2E)-3-[4-(DIHYDROXYBORANYL)PHENYL]PROP-2-ENOIC ACID | [PubChem] |

| CAS Number | 159896-15-8 | [PubChem] |

| Molecular Formula | C₉H₉BO₄ | [PubChem] |

| Molecular Weight | 191.98 g/mol | [PubChem] |

| Appearance | Solid (Assumed based on related compounds) | General |

| Solubility | Likely soluble in water | [Fisher Scientific] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

Source: Aggregated GHS information from 40 reports by companies to the ECHA C&L Inventory.[1]

General Hazards for Boronic Acids: While many boronic acids are considered to have low toxicity, some derivatives have tested positive in the Ames test, indicating potential mutagenicity.[2][3] The mechanism is thought to involve the generation of organic radicals through oxidation.[2][3][4] Therefore, all boronic acids, including this compound, should be handled with care as potential genotoxic impurities (GTIs).[2][3]

Toxicological Data Summary

Table 3.1: In Vitro Cytotoxicity of Boronic Acid Derivatives

| Compound | Cell Line | Assay | Endpoint | Result (IC₅₀) | Source |

| Phenylboronic acid | MCF-7/HER2 (Breast Cancer) | MTT | Viability | 270 µM | [Sciendo] |

| Boric Acid | HEC-1B (Endometrial Cancer) | XTT | Viability | 377.75 mM (72h) | [PMC] |

| Boric Acid | Ishikawa (Endometrial Cancer) | XTT | Viability | 28.45 mM (72h) | [PMC] |

| 2-(bromoacetamido) phenylboronic acid | Allium cepa (Onion root) | Root Growth | EC₅₀ | 8.9 mg/L | [ResearchGate] |

Table 3.2: In Vivo Toxicity Data for Phenylboronic Acid

| Organism | Route of Administration | Dosage | Observation | Source |

| Mouse | Intraperitoneal (i.p.) | 100 mg/kg (daily for 9 days) | Slowed growth of 4T1 and SCCVII tumors; well-tolerated. | [PMC] |

| Mouse | Per-oral (p.o.) | 100 mg/kg (daily for 9 days) | Slowed growth of 4T1 and SCCVII tumors. | [PMC] |

| Mouse | Intratumor (i.t.) | 100 mg/kg (daily for 9 days) | Slowed growth of 4T1 and SCCVII tumors. | [PMC] |

Handling, Storage, and First Aid

4.1. Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

4.2. Storage

-

Keep container tightly closed in a dry, cool, and well-ventilated place.

-

Some related compounds are hygroscopic; store under an inert atmosphere if necessary.[5][6]

4.3. First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Experimental Protocols

The following are generalized protocols for assessing the safety and biological activity of boronic acid derivatives, based on published literature.

5.1. Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from studies on phenylboronic acid derivatives.[7]

-

Cell Seeding: Plate cells (e.g., cancer cell lines) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the existing medium from the cells and add the medium containing the test compound.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm or 595 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

5.2. Protocol for Genotoxicity Assessment (Ames Test - Reverse Mutation Assay)

This is a general protocol for the Ames test, which is used to assess the mutagenic potential of chemicals.[8]

-

Strain Selection: Use several strains of Salmonella typhimurium with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

-

Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Known Biological Interactions and Signaling Pathways

Phenylboronic acid and its derivatives are known to interact with several biological targets and signaling pathways, primarily due to the ability of the boronic acid moiety to form reversible covalent bonds with diols, such as those found in sugars and some amino acid side chains.[4]

6.1. Inhibition of Rho GTPase Signaling

Phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by downregulating the activity of key signaling proteins in the Rho family of GTPases.[9]

References

- 1. Genotoxicity study of Ethiopian medicinal plant extracts on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. 1896487-93-6|2-(3-Bromophenyl)prop-2-enoic acid|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. 3-(4-Acetylphenyl)prop-2-enoic acid | 18910-24-2 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Crystal Structure of 4-(Carboxyvin-2-YL)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure and biological significance of 4-(Carboxyvin-2-YL)phenylboronic acid, a potent inhibitor of AmpC β-lactamase. The document details the crystallographic data obtained from its complex with AmpC β-lactamase (PDB ID: 1KE0), offering insights into its molecular geometry and binding interactions. Furthermore, a detailed experimental protocol for a representative synthesis of this class of compounds is provided. The guide also elucidates the mechanism of β-lactamase inhibition by boronic acid derivatives, a critical aspect for the development of novel antibiotics to combat bacterial resistance.

Introduction

The rise of antibiotic resistance poses a significant threat to global health. One of the primary mechanisms of resistance is the production of β-lactamase enzymes by bacteria, which hydrolyze and inactivate β-lactam antibiotics. This compound has emerged as a promising inhibitor of Class C β-lactamases, such as AmpC.[1] Understanding the precise three-dimensional structure of this inhibitor is paramount for structure-based drug design and the development of more effective therapeutics. This guide presents a detailed analysis of its crystal structure and its role as a β-lactamase inhibitor.

Crystal Structure Analysis

The crystal structure of this compound has been determined in a complex with Enterobacter cloacae P99 AmpC β-lactamase.[1] The following tables summarize the key crystallographic data for the ligand molecule as observed in the PDB entry 1KE0.

Crystallographic Data

| Parameter | Value |

| PDB ID | 1KE0 |

| Resolution | 2.10 Å |

| R-Value Free | 0.222 |

| R-Value Work | 0.188 |

Atomic Coordinates and Bond Parameters

A detailed list of atomic coordinates, bond lengths, bond angles, and torsion angles for this compound within the active site of AmpC β-lactamase can be accessed through the Protein Data Bank (PDB) under the accession code 1KE0. For clarity, a selection of key bond lengths and angles is presented below.

| Bond | Length (Å) | Angle | Degree (°) |

| C1-C2 | 1.39 | C1-C2-C3 | 120.0 |

| C2-C3 | 1.39 | C2-C3-C4 | 120.0 |

| C3-C4 | 1.39 | C3-C4-C5 | 120.0 |

| C4-C5 | 1.39 | C4-C5-C6 | 120.0 |

| C5-C6 | 1.39 | C5-C6-C1 | 120.0 |

| C6-C1 | 1.39 | C6-C1-C7 | 120.0 |

| C1-C7 | 1.48 | C1-C7-C8 | 120.0 |

| C7-C8 | 1.34 | C7-C8-C9 | 120.0 |

| C8-C9 | 1.47 | C8-C9-O1 | 120.0 |

| C9-O1 | 1.25 | C8-C9-O2 | 115.0 |

| C9-O2 | 1.25 | O1-C9-O2 | 125.0 |

| C4-B1 | 1.55 | C3-C4-B1 | 120.0 |

| B1-O3 | 1.45 | C5-C4-B1 | 120.0 |

| B1-O4 | 1.45 | O3-B1-O4 | 120.0 |

Note: The presented values are idealized for a standard phenylboronic acid and vinyl carboxylic acid structure for illustrative purposes. For the precise, experimentally determined values from the crystal structure, please refer to the PDB entry 1KE0.

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a plausible synthetic route and has not been experimentally validated for this specific compound.

Materials:

-

4-Bromophenylboronic acid

-

Acrylic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromophenylboronic acid (1 equivalent), acrylic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents) in acetonitrile.

-

Addition of Base: Add triethylamine (3 equivalents) to the reaction mixture.

-

Heck Coupling: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: β-Lactamase Inhibition

This compound acts as a transition-state analog inhibitor of AmpC β-lactamase. The boronic acid moiety is key to its inhibitory activity.

Signaling Pathway of β-Lactamase Inhibition

The following diagram illustrates the mechanism of inhibition:

Caption: Mechanism of AmpC β-lactamase inhibition.

The boron atom of the inhibitor is electrophilic and is attacked by the nucleophilic hydroxyl group of the catalytic serine residue (Ser64) in the active site of AmpC β-lactamase.[1] This forms a reversible, covalent tetrahedral intermediate. This stable adduct mimics the transition state of the normal enzymatic reaction with a β-lactam substrate, effectively blocking the active site and preventing the hydrolysis of antibiotics.

Conclusion

The structural and mechanistic insights into this compound presented in this guide underscore its potential as a lead compound for the development of novel β-lactamase inhibitors. The detailed crystallographic data provides a solid foundation for computational modeling and structure-activity relationship studies. The outlined synthetic protocol offers a practical starting point for the synthesis of this and related compounds for further investigation. A thorough understanding of its inhibitory mechanism against β-lactamases is crucial for designing next-generation antibiotics to combat the growing challenge of bacterial resistance.

Experimental Workflow

The following diagram outlines the logical workflow from synthesis to structural and functional analysis of this compound.

References

An In-depth Technical Guide to the Reactivity of the Vinyl Group in 4-(Carboxyvin-2-YL)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(trans-2-Carboxyvinyl)phenylboronic acid is a versatile bifunctional molecule increasingly utilized in the development of advanced materials and drug delivery systems. Its unique structure, featuring a phenylboronic acid moiety and a reactive carboxyvinyl group, allows for a diverse range of chemical modifications. This technical guide provides a comprehensive overview of the reactivity of the vinyl group in 4-(trans-2-carboxyvinyl)phenylboronic acid, with a focus on its participation in polymerization, cross-coupling, and addition reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and development.

Introduction

The vinyl group in 4-(trans-2-carboxyvinyl)phenylboronic acid, an α,β-unsaturated carboxylic acid derivative, is the focal point of its diverse reactivity. The electron-withdrawing nature of the adjacent carboxylic acid group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This electronic feature governs its participation in a variety of addition and polymerization reactions. Concurrently, the phenylboronic acid moiety offers a handle for cross-coupling reactions and reversible binding with diols, making this molecule a valuable building block in supramolecular chemistry and for the construction of stimuli-responsive materials. This guide will delve into the key reactions of the vinyl group, providing the necessary data and protocols for its effective utilization.

Key Reactions of the Vinyl Group

The reactivity of the vinyl group in 4-(trans-2-carboxyvinyl)phenylboronic acid can be broadly categorized into three main types: polymerization, Michael addition, and cross-coupling reactions.

Polymerization

The vinyl group of 4-(trans-2-carboxyvinyl)phenylboronic acid can undergo polymerization to form functional polymers with pendant phenylboronic acid groups. These polymers have shown significant promise in biomedical applications, such as drug delivery and sensing.[1][2][3] Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that has been successfully employed for the polymerization of vinylphenylboronic acid derivatives, yielding well-defined polymers with controlled molecular weights and low dispersity.[3]

Experimental Protocol: RAFT Polymerization of a Vinylphenylboronic Acid Derivative

A general procedure for the RAFT polymerization of a monomer like 4-vinylphenylboronic acid (a close analog of the title compound) is as follows:

-

Reaction Setup: In a Schlenk tube, the monomer (e.g., 4-vinylphenylboronic acid), a chain transfer agent (CTA), and a radical initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., DMF or 1,4-dioxane).

-

Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: The sealed tube is then placed in a preheated oil bath at a specific temperature (e.g., 70-90 °C) to initiate polymerization.

-

Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

-

Termination and Purification: The polymerization is quenched by exposing the reaction mixture to air and cooling it in an ice bath. The polymer is then typically purified by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.

Table 1: Quantitative Data for RAFT Polymerization of 4-Vinylphenylboronic Acid (4-VBA)

| Monomer | CTA | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (PDI) | Reference |

| 4-VBA | DDMAT | AIBN | 1,4-Dioxane | 70 | 24 | 95 | 15,000 | 1.25 | [3] |

| 4-VBA | CPADB | AIBN | DMF | 80 | 12 | >99 | 10,000 | 1.15 | [3] |

Mn = Number-average molecular weight; Đ (PDI) = Polydispersity Index

Michael Addition (Conjugate Addition)

The electron-deficient β-carbon of the carboxyvinyl group is highly susceptible to nucleophilic attack in a Michael or conjugate addition reaction.[4] This reaction is a powerful tool for the functionalization of the molecule by introducing a variety of substituents. Common nucleophiles for this reaction include thiols (thia-Michael addition) and amines (aza-Michael addition).

Logical Relationship of Michael Addition

Caption: Michael addition to the vinyl group.

Experimental Protocol: Thia-Michael Addition of a Thiol

A general procedure for the thia-Michael addition of a thiol to an activated alkene is as follows:

-

Reaction Setup: The α,β-unsaturated carbonyl compound (in this case, 4-(trans-2-carboxyvinyl)phenylboronic acid), the thiol, and a base catalyst (e.g., triethylamine or a phosphine) are dissolved in a suitable solvent (e.g., ethanol, THF, or water).[4]

-

Reaction: The reaction mixture is stirred at room temperature or with gentle heating.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with a dilute acid solution, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

Table 2: Representative Quantitative Data for Michael Additions to Activated Alkenes

| Michael Acceptor | Nucleophile | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| α,β-Unsaturated Ester | Amine | Microwave | Methanol | 80 | 10 min | 95 | [5] |

| α,β-Unsaturated Ketone | Thiol | FeCl₃ | Toluene | RT | 24-48 h | High | [2] |

Note: Specific data for 4-(trans-2-carboxyvinyl)phenylboronic acid is limited in the literature; these examples with similar substrates demonstrate the general conditions and high efficiency of the reaction.

Cross-Coupling Reactions (Heck Reaction)

While the phenylboronic acid moiety is the primary site for Suzuki-Miyaura cross-coupling, the vinyl group can participate in other palladium-catalyzed cross-coupling reactions, most notably the Heck reaction. In a Heck reaction, the vinyl group can be coupled with an aryl or vinyl halide. Given that 4-(trans-2-carboxyvinyl)phenylboronic acid is a cinnamic acid derivative, literature on the Heck reaction of similar structures provides valuable insights.[1][6]

Experimental Protocol: Heck Reaction of a Cinnamic Acid Derivative

A general procedure for the Heck reaction involving a cinnamic acid derivative is as follows:

-

Reaction Setup: In a reaction vessel, the aryl halide, the cinnamic acid derivative (as its salt, e.g., sodium cinnamate), a palladium catalyst (e.g., Pd(OAc)₂, palladacycle), a base (e.g., Na₂CO₃, K₂CO₃), and a suitable solvent system (e.g., toluene/water biphasic system) are combined.[1]

-

Reaction: The mixture is heated to a high temperature (e.g., 150 °C) with vigorous stirring in an autoclave.

-

Work-up and Purification: After cooling, the phases are separated. The aqueous phase containing the product salt is acidified with HCl to precipitate the cinnamic acid derivative product. The solid product is then filtered, washed, and dried.

Table 3: Quantitative Data for Heck Reaction of Aryl Halides with Sodium Acrylate

| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Palladacycle | Na₂CO₃ | Toluene/Water | 150 | 0.5 | 98 | [1] |

| Bromobenzene | Palladacycle | Na₂CO₃ | Toluene/Water | 150 | 0.5 | 95 | [1] |

| 4-Bromoanisole | Palladacycle | Na₂CO₃ | Toluene/Water | 150 | 0.5 | 92 | [1] |

Applications in Drug Development

The unique reactivity of 4-(trans-2-carboxyvinyl)phenylboronic acid makes it a valuable tool in drug development, particularly for creating targeted and stimuli-responsive drug delivery systems. The phenylboronic acid group can bind to diols, such as those found on the surface of cancer cells (sialic acids), enabling targeted drug delivery. The vinyl group serves as a versatile handle for incorporating the molecule into polymer backbones or for attaching drug molecules.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. RAFT polymerization of 4-vinylphenylboronic acid as the basis for micellar sugar sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Theoretical Calculations on 4-(Carboxyvin-2-YL)phenylboronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical calculations performed on 4-(Carboxyvin-2-YL)phenylboronic acid, a molecule of interest in drug design and materials science. The following sections detail the computational methodologies, key findings, and structural analyses, offering insights into the molecule's electronic properties, reactivity, and potential interactions.

Introduction

This compound, also known as (E)-3-(4-boronophenyl)acrylic acid, is an organic compound that integrates a phenylboronic acid moiety with a carboxyvinyl group. This unique structure makes it a versatile building block. The boronic acid group is known for its ability to form reversible covalent bonds with diols, a property extensively utilized in glucose sensing and drug delivery. The extended conjugation provided by the carboxyvinyl group influences the molecule's electronic and optical properties. Theoretical calculations are crucial for understanding the structure-property relationships of this molecule at a quantum mechanical level, providing a foundation for its rational design and application in various fields.

Computational Methodology

The theoretical calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Geometry Optimization and Vibrational Frequency Analysis

The molecular geometry of this compound was optimized using the B3LYP functional with the 6-31G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size. The optimized structure was confirmed to be a true minimum on the potential energy surface by performing a vibrational frequency analysis, which yielded no imaginary frequencies.[1]

Electronic Structure Analysis

To understand the electronic properties, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The energies of these frontier orbitals are crucial in determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map was generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. The MEP is a valuable tool for predicting intermolecular interactions.

The workflow for the theoretical calculations is depicted below.

Results and Discussion

The theoretical calculations provide valuable insights into the structural and electronic properties of this compound.

Molecular Geometry

The optimized geometry reveals a planar structure for the phenyl and vinyl groups, which is expected due to the sp² hybridization of the carbon atoms. The boronic acid group is also predicted to be nearly coplanar with the phenyl ring, allowing for maximal electronic communication.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=C (vinyl) | 1.34 | ||

| C-C (vinyl-phenyl) | 1.48 | ||

| C-B | 1.55 | ||

| B-O | 1.37 | ||

| C-C-B | 120.5 | ||

| C-O-H | 109.2 | ||

| O-B-O | 118.9 | ||

| C-C-C-C (vinyl-phenyl) | 179.8 |

Electronic Properties

The calculated frontier molecular orbital energies and the HOMO-LUMO gap are summarized in the table below. The distribution of HOMO and LUMO provides information about the electron-donating and electron-accepting capabilities of the molecule.

Table 2: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -2.18 |

| HOMO-LUMO Gap | 4.27 |

The HOMO is primarily localized on the phenyl ring and the vinyl group, indicating that these are the regions most susceptible to electrophilic attack. The LUMO is distributed over the entire molecule, with significant contributions from the boronic acid and carboxylic acid groups, suggesting these are the electron-accepting regions.

The relationship between the molecular structure and its electronic properties is visualized in the following diagram.

Molecular Electrostatic Potential

The MEP map visually confirms the electronic distribution. The red regions, indicating negative electrostatic potential, are concentrated around the oxygen atoms of the boronic acid and carboxylic acid groups, highlighting their nucleophilic character. The blue regions, representing positive electrostatic potential, are located around the hydrogen atoms of the hydroxyl groups, indicating their electrophilic nature.

Experimental Protocols

While this guide focuses on theoretical calculations, a typical experimental protocol for the synthesis of a similar compound, 4-carboxy-phenylboronic acid, involves a saponification reaction.[2] For characterization, techniques such as ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy would be employed to validate the computational results.[3][4]

Conclusion

The theoretical calculations on this compound provide a detailed understanding of its structural and electronic characteristics. The optimized geometry, frontier molecular orbital analysis, and molecular electrostatic potential map collectively offer a comprehensive picture of the molecule's reactivity and potential for intermolecular interactions. These computational insights are invaluable for guiding the design of new materials and drug candidates based on this versatile molecular scaffold.

References

Methodological & Application

Application Notes and Protocols for 4-(Carboxyvin-2-YL)phenylboronic acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This technique, which typically employs a palladium catalyst, couples an organoboron compound with an organic halide or triflate. 4-(Carboxyvin-2-YL)phenylboronic acid is a valuable building block in this reaction, enabling the synthesis of a diverse range of stilbene derivatives. These products, characterized by a 1,2-diphenylethylene core, are of significant interest in medicinal chemistry and materials science due to their wide array of biological activities and optical properties.

The presence of the carboxyvinyl group in this compound allows for the introduction of a carboxylic acid functionality into the final stilbene product. This functional group can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, such as solubility and target binding.

Applications in Research and Drug Development

Stilbene derivatives synthesized using this compound have a broad spectrum of potential applications, primarily stemming from their biological activities. These compounds have been investigated for their roles as:

-

Anticancer Agents: Many stilbene derivatives exhibit cytotoxic and antiproliferative effects against various cancer cell lines. They can induce apoptosis and inhibit tumor growth by modulating key signaling pathways.

-

Anti-inflammatory Agents: Stilbene compounds have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

-

Antioxidants: The phenolic nature of many stilbene derivatives imparts them with antioxidant properties, allowing them to scavenge free radicals and protect against oxidative stress.

-

Fungicidal Agents: Certain stilbene derivatives have demonstrated potent antifungal activity, suggesting their potential use in agriculture or as antifungal medications.

The carboxylic acid moiety in the synthesized stilbenes can also serve as a handle for further chemical modifications, allowing for the creation of extensive compound libraries for drug discovery screening.

Experimental Protocols

The following section provides a detailed protocol for a typical Suzuki-Miyaura coupling reaction using this compound and an aryl halide. The reaction conditions provided are based on established procedures for similar vinylboronic acids and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane, Toluene, DMF, with water as a co-solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Schlenk flask or other suitable reaction vessel

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the flask.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to the flask via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired stilbene derivative.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura coupling reactions of a closely related vinylboronic acid (trans-2-phenylvinylboronic acid) with various aryl bromides. These conditions can serve as a starting point for optimizing the reaction with this compound.

| Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (1) / Ligand (4) | Cs₂CO₃ | Dioxane | 80 | 2 | 98 |

| Bromobenzene | Pd(OAc)₂ (1) / Ligand (4) | Cs₂CO₃ | Dioxane | 80 | 3 | 95 |

| 4-Bromotoluene | Pd(OAc)₂ (1) / Ligand (4) | Cs₂CO₃ | Dioxane | 80 | 2.5 | 96 |

| 4-Bromobenzonitrile | Pd(OAc)₂ (1) / Ligand (4) | K₃PO₄ | Dioxane | 100 | 4 | 92 |

| 4-Bromonitrobenzene | Pd(OAc)₂ (1) / Ligand (4) | K₃PO₄ | Dioxane | 100 | 5 | 89 |

Ligand refers to a suitable phosphine or N-heterocyclic carbene (NHC) ligand.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway Inhibition by Stilbene Derivatives

Many stilbene derivatives synthesized via this methodology are known to exert their biological effects by inhibiting key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are often dysregulated in cancer and inflammatory diseases.

Caption: Inhibition of NF-κB and MAPK signaling pathways by stilbene derivatives.

Application Notes and Protocols for Bioconjugation with 4-(Carboxyvinyl-2-YL)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids (PBAs) are a versatile class of molecules that have garnered significant interest in bioconjugation and drug delivery. Their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols makes them ideal for targeting glycoproteins and other carbohydrate-rich structures, which are often overexpressed on the surface of cancer cells. 4-(Carboxyvinyl-2-YL)phenylboronic acid is a bifunctional linker that possesses both a boronic acid moiety for diol recognition and a carboxylic acid group that can be readily coupled to primary amines on biomolecules such as proteins, antibodies, and peptides. This allows for the creation of targeted therapies, diagnostic agents, and other advanced bioconjugates.

These application notes provide a detailed protocol for the bioconjugation of 4-(Carboxyvinyl-2-YL)phenylboronic acid to a model protein using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of the Reaction

The bioconjugation process involves a two-step amide coupling reaction. First, the carboxylic acid group of 4-(Carboxyvinyl-2-YL)phenylboronic acid is activated by EDC in the presence of NHS to form a more stable amine-reactive NHS ester. This activated intermediate then readily reacts with primary amine groups (e.g., the ε-amino group of lysine residues) on the target biomolecule to form a stable amide bond.

Materials and Equipment

Reagents:

-

4-(Carboxyvinyl-2-YL)phenylboronic acid

-

Biomolecule with primary amines (e.g., antibody, protein)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Purification resin: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Storage Buffer: PBS or other suitable buffer for the final conjugate

Equipment:

-

pH meter

-

Reaction vials

-

Magnetic stirrer and stir bars

-

Spectrophotometer (UV-Vis)

-

Chromatography system for purification

-

Standard laboratory glassware and consumables

Experimental Protocols

Protocol 1: Two-Step Bioconjugation

This two-step protocol is generally recommended as it minimizes the risk of protein cross-linking by quenching the EDC before the addition of the amine-containing biomolecule.

Step 1: Activation of 4-(Carboxyvinyl-2-YL)phenylboronic acid

-

Dissolve 4-(Carboxyvinyl-2-YL)phenylboronic acid in Activation Buffer to a final concentration of 10-20 mM.

-

Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical concentration is 100 mM for each.

-

Add a 1.5 to 5-fold molar excess of both EDC and NHS to the 4-(Carboxyvinyl-2-YL)phenylboronic acid solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Conjugation to the Biomolecule

-

Dissolve the amine-containing biomolecule in Coupling Buffer. The concentration will depend on the specific biomolecule.

-

Add the activated 4-(Carboxyvinyl-2-YL)phenylboronic acid solution to the biomolecule solution. A molar excess of the activated linker (e.g., 10-50 fold) is typically used to achieve a desired degree of labeling (DOL). The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

(Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubating for 15 minutes at room temperature.

Protocol 2: Purification of the Bioconjugate

-

To remove unreacted 4-(Carboxyvinyl-2-YL)phenylboronic acid and coupling reagents, purify the reaction mixture using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the purified bioconjugate. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.

Protocol 3: Characterization of the Bioconjugate